

# Serological Assays for Detecting HCoV-NL63 Antibodies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                  |           |
|----------------------|------------------|-----------|
| Compound Name:       | SARS-CoV-2-IN-63 |           |
| Cat. No.:            | B12372050        | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

# Introduction: Understanding HCoV-NL63 and the Importance of Serological Testing

Human coronavirus NL63 (HCoV-NL63) is a member of the Alphacoronavirus genus and is a common causative agent of respiratory tract infections, particularly in children and the elderly. [1][2] While typically associated with mild to moderate upper respiratory illness, it can lead to more severe conditions such as croup and bronchiolitis.[1] HCoV-NL63 gains entry into host cells via the angiotensin-converting enzyme 2 (ACE2) receptor, the same receptor utilized by SARS-CoV and SARS-CoV-2.[1][3]

The viral genome of HCoV-NL63 is a single-stranded, positive-sense RNA of approximately 27.5 kb. It encodes for several structural proteins, including the Spike (S), Nucleocapsid (N), Membrane (M), and Envelope (E) proteins, as well as non-structural proteins involved in viral replication.[1] The S protein, particularly its S1 subunit, is crucial for receptor binding, while the N protein is highly immunogenic and abundantly expressed during infection.[1] These two proteins are the primary targets for antibody-based detection in serological assays.

Serological assays are indispensable tools for studying the epidemiology of HCoV-NL63, understanding the host immune response, and for the development of vaccines and therapeutics. These assays detect the presence of antibodies (e.g., IgG, IgM, IgA) specific to HCoV-NL63 in patient serum or plasma, which can indicate a current or past infection.



## I. Key Serological Assays and Their Principles

Several serological methods are employed for the detection of HCoV-NL63 antibodies, each with its own advantages and limitations. The most common assays include:

- Enzyme-Linked Immunosorbent Assay (ELISA): A widely used, sensitive, and high-throughput method for detecting and quantifying antibodies. In an indirect ELISA format, a plate is coated with a specific HCoV-NL63 antigen (e.g., recombinant S1 or N protein).
   Patient serum is added, and if antibodies against the antigen are present, they will bind. A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase HRP) that recognizes human antibodies is then added, followed by a substrate that produces a measurable color change.
- Neutralization Assay: Considered the gold standard for determining the functional ability of antibodies to block viral entry into cells. In a microneutralization assay, patient serum is serially diluted and incubated with a known amount of infectious HCoV-NL63. This mixture is then added to susceptible cells (e.g., LLC-MK2). The presence of neutralizing antibodies will prevent the virus from infecting the cells, which can be visualized by the absence of a cytopathic effect (CPE).
- Western Blot: A technique used to detect specific proteins in a sample. For HCoV-NL63, this
  involves separating viral proteins by size using gel electrophoresis, transferring them to a
  membrane, and then probing the membrane with patient serum. If specific antibodies are
  present, they will bind to the corresponding viral protein bands, which are then detected
  using an enzyme-linked secondary antibody.

## **II. Quantitative Data Summary**

The following tables summarize quantitative data from various studies on HCoV-NL63 seroprevalence and assay performance.

Table 1: HCoV-NL63 Seroprevalence in Different Populations



| Population                         | Sample<br>Size | Assay Type              | Seroprevale<br>nce (%) | Geographic<br>Location | Reference |
|------------------------------------|----------------|-------------------------|------------------------|------------------------|-----------|
| Healthy<br>Adults                  | 100            | Microneutrali<br>zation | 71                     | Australia              | [4]       |
| General Population (Pre-COVID- 19) | 100            | Neutralization<br>Assay | 63                     | Guangxi,<br>China      | [1]       |
| Children (<<br>20 years)           | Not specified  | N protein<br>ELISA      | High seropositivity    | Not specified          | [2]       |
| Children (2.5 - 3.5 years)         | Part of 139    | N protein<br>ELISA      | 75                     | Not specified          | [5]       |
| Adults                             | 105            | ELISA                   | 98                     | Not specified          | [6]       |

Table 2: HCoV-NL63 Antibody Titers

| Population                                                   | Assay Type              | Median<br>Geometric<br>Mean Titer<br>(GMT) | Titer Range   | Reference |
|--------------------------------------------------------------|-------------------------|--------------------------------------------|---------------|-----------|
| Healthy Adults                                               | Microneutralizati<br>on | 14                                         | Up to 63      | [4]       |
| General Population (Pre- COVID-19)  Neutralization Assay 393 |                         | 393                                        | Not specified | [1]       |

Table 3: Performance of HCoV-NL63 Serological Assays



| Assay Type           | Antigen                  | Sensitivity<br>(%) | Specificity<br>(%)                                                  | Cross-<br>Reactivity<br>Notes                                                                                         | Reference |
|----------------------|--------------------------|--------------------|---------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------|-----------|
| Whole-virus<br>ELISA | Whole HCoV-<br>NL63      | Not specified      | Capable of<br>distinguishing<br>from HCoV-<br>229E and<br>HCoV-OC43 | Minimal cross-reactivity with HCoV-229E and HCoV-OC43 observed.                                                       |           |
| N protein<br>ELISA   | Recombinant<br>N protein | Not specified      | Species-<br>specific                                                | N protein of HCoV-NL63 shares only 42% amino acid identity with HCoV-229E N protein, suggesting low cross-reactivity. | [5]       |

## **III. Experimental Protocols**

# A. Indirect ELISA Protocol for HCoV-NL63 Antibody Detection (In-house, Whole-Virus Lysate)

This protocol is adapted from a method for developing a whole-virus ELISA and can be modified for use with recombinant S1 or N proteins.

#### Materials:

- High-titer HCoV-NL63 virus stock
- LLC-MK2 cells



- 96-well Nunc MicroWell™ plates
- Coating Buffer: 0.1 M Sodium Carbonate-Bicarbonate buffer, pH 9.6
- Wash Buffer: Phosphate-Buffered Saline (PBS) with 0.1% Tween-20 (PBS-T)
- Blocking Buffer: 5% non-fat dry milk in PBS-T
- Sample Diluent: 1% non-fat dry milk in PBS-T
- Human serum samples (heat-inactivated at 56°C for 30 minutes)
- Positive and negative control sera
- Secondary Antibody: HRP-conjugated goat anti-human IgG
- Substrate: TMB (3,3',5,5'-Tetramethylbenzidine)
- Stop Solution: 2 M H<sub>2</sub>SO<sub>4</sub>
- Microplate reader

### Protocol:

- Antigen Preparation (Whole-Virus Lysate):
  - Culture HCoV-NL63 in LLC-MK2 cells to produce a high-titer virus stock.
  - Concentrate and purify the virus from the cell culture supernatant.
  - Inactivate the virus (e.g., with beta-propiolactone) and determine the total protein concentration.
- Plate Coating:
  - $\circ$  Dilute the viral protein to an optimal concentration (e.g., 0.75 µg/mL) in Coating Buffer.
  - Add 50 μL of the diluted antigen to each well of a 96-well plate.



- Incubate overnight at 4°C.
- Washing and Blocking:
  - Wash the plate 5 times with 200 μL/well of Wash Buffer.
  - Add 200 μL/well of Blocking Buffer.
  - Incubate for 1 hour at room temperature.
  - Wash the plate 5 times with 200 μL/well of Wash Buffer.
- Sample Incubation:
  - o Dilute serum samples (e.g., 1:200) in Sample Diluent.
  - Add 100 μL of diluted sera (including positive and negative controls) to the appropriate wells.
  - Incubate for 1 hour at 37°C.
- Secondary Antibody Incubation:
  - Wash the plate 5 times with 200 μL/well of Wash Buffer.
  - Dilute the HRP-conjugated anti-human IgG secondary antibody in Sample Diluent to its optimal concentration.
  - Add 100 μL of the diluted secondary antibody to each well.
  - Incubate for 1 hour at 37°C.
- Detection:
  - Wash the plate 5 times with 200 μL/well of Wash Buffer.
  - Add 100 μL of TMB substrate to each well.
  - Incubate in the dark at room temperature for 10-15 minutes.



- Add 50 μL of Stop Solution to each well to stop the reaction.
- Data Acquisition:
  - Read the absorbance at 450 nm using a microplate reader.

## **B. Microneutralization Assay Protocol for HCoV-NL63**

This protocol is based on a published method for determining HCoV-NL63 neutralizing antibody titers.[4]

#### Materials:

- HCoV-NL63 virus stock (e.g., Amsterdam-1 strain)
- LLC-MK2 cells
- 96-well cell culture plates
- OptiMEM/GlutaMAX medium
- Bovine Serum Albumin (BSA)
- Human serum samples (heat-inactivated at 56°C for 30 minutes)
- Cell culture incubator (37°C, 5% CO<sub>2</sub>)

#### Protocol:

- Serum Dilution:
  - In a separate 96-well plate, perform a serial dilution of the heat-inactivated plasma samples. Start with a 1:10 dilution in OptiMEM/GlutaMAX. A log2 dilution series can be prepared up to a final dilution of 1:160.[4]
- Virus-Serum Incubation:
  - Add 100 TCID<sub>50</sub> (50% tissue culture infectious dose) of HCoV-NL63 in OptiMEM with 0.5%
     BSA to each well containing the diluted serum.[4]



- Incubate the plate for 1 hour at room temperature to allow antibodies to neutralize the virus.[4]
- Infection of Cells:
  - Prepare a 96-well plate with a confluent monolayer of LLC-MK2 cells.
  - Transfer aliquots of the serum/virus mixture from the dilution plate to four replicate wells of the LLC-MK2 cell plate.[4]
  - Include control wells on each plate:
    - No virus, no serum (negative control)
    - Serum-free virus (positive control)
- · Incubation and Observation:
  - Incubate the plates at 37°C in a 5% CO<sub>2</sub> incubator.
  - Observe the cells daily for the development of cytopathic effect (CPE) for a defined period (e.g., 5-7 days).
- Data Analysis:
  - The neutralizing antibody titer is determined as the highest dilution of serum that completely inhibits CPE in at least 50% of the wells.

# C. Western Blot Protocol for HCoV-NL63 Antibody Detection

This is a general protocol that can be optimized for the detection of antibodies against specific HCoV-NL63 proteins.

#### Materials:

HCoV-NL63 infected cell lysate or purified recombinant HCoV-NL63 protein (e.g., N protein)



- SDS-PAGE gels (e.g., 12% acrylamide)
- PVDF or nitrocellulose membrane
- Transfer buffer
- Tris-Buffered Saline (TBS)
- Wash Buffer: TBS with 0.1% Tween-20 (TBST)
- Blocking Buffer: 5% non-fat dry milk or BSA in TBST
- · Primary Antibody Dilution Buffer: As per blocking buffer
- Human serum samples
- Secondary Antibody: HRP-conjugated anti-human IgG
- ECL (Enhanced Chemiluminescence) detection reagents
- · Imaging system

#### Protocol:

- Protein Separation:
  - Prepare protein samples by mixing with Laemmli sample buffer and heating.
  - Load samples onto an SDS-PAGE gel alongside a molecular weight marker.
  - Run the gel to separate the proteins by size. The HCoV-NL63 N protein is approximately
     45 kDa.[7]
- Protein Transfer:
  - Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
- Blocking:



- Incubate the membrane in Blocking Buffer for 1 hour at room temperature with gentle shaking to block non-specific binding sites.
- Primary Antibody Incubation:
  - Dilute the human serum (primary antibody) in Primary Antibody Dilution Buffer. Optimal dilutions should be determined empirically but can range from 1:100 to 1:1000.
  - Incubate the membrane with the diluted primary antibody overnight at 4°C with gentle shaking.
- Washing:
  - Wash the membrane three times for 5-10 minutes each with Wash Buffer.
- Secondary Antibody Incubation:
  - Dilute the HRP-conjugated anti-human IgG secondary antibody in Blocking Buffer (e.g., 1:2000 to 1:10,000).
  - Incubate the membrane with the diluted secondary antibody for 1 hour at room temperature with gentle shaking.
- Final Washes and Detection:
  - Wash the membrane three times for 10 minutes each with Wash Buffer.
  - Incubate the membrane with ECL detection reagents according to the manufacturer's instructions.
  - Capture the chemiluminescent signal using an imaging system.

## IV. Visualizations





Click to download full resolution via product page



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Understanding Human Coronavirus HCoV-NL63 PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Coronaviruses: An Overview of Their Replication and Pathogenesis PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Development of a Whole-Virus ELISA for Serological Evaluation of Domestic Livestock as Possible Hosts of Human Coronavirus NL63 PMC [pmc.ncbi.nlm.nih.gov]
- 7. Human Coronavirus NL63 Utilizes Heparan Sulfate Proteoglycans for Attachment to Target Cells PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Serological Assays for Detecting HCoV-NL63
   Antibodies: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12372050#serological-assays-for-detecting-hcov-nl63-antibodies]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com